2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

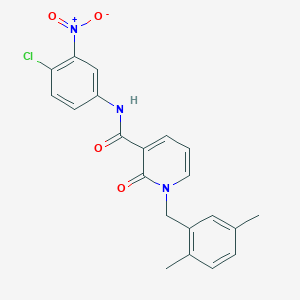

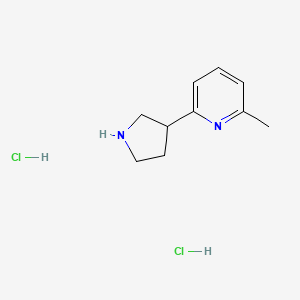

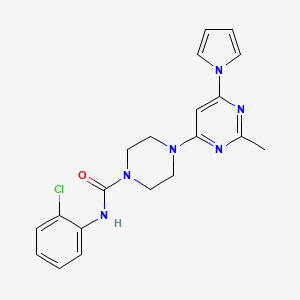

2-Methyl-6-(pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring and a pyrrolidine ring. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .Scientific Research Applications

Synthesis and Coordination Chemistry

2-Methyl-6-(pyrrolidin-3-yl)pyridine derivatives are key in the synthesis and coordination chemistry, serving as versatile ligands. They play a crucial role in the formation of luminescent lanthanide compounds, which are significant for biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Organic Synthesis and Chemical Properties

Pyrrolidines, including compounds like 2-Methyl-6-(pyrrolidin-3-yl)pyridine, are central to the synthesis of heterocyclic organic compounds, which have notable biological effects. Their study is pivotal for advancements in medicine, industry (e.g., dyes, agrochemicals), and organic chemistry, highlighting their broad applicability and significance in modern science (Żmigrodzka et al., 2022).

Structural Analysis and Material Science

The structural analysis of pyrrolidine and pyridine derivatives, such as the thioanalogues of N-1-methylanabasine and nicotine, provides insights into their chemical properties and potential applications in material science. These analyses help understand the orientation, electron delocalization, and intermolecular interactions, which are crucial for designing materials with specific properties (Wojciechowska-Nowak et al., 2011).

Pharmaceutical Research

The compound's relevance extends to pharmaceutical research, where derivatives are examined for their potential as therapeutic agents. This involves exploring their synthesis, biological activity, and the development of novel compounds with improved efficacy and safety profiles. The versatility of 2-Methyl-6-(pyrrolidin-3-yl)pyridine derivatives in drug discovery underscores their importance in synthesizing new pharmaceuticals (Cosford et al., 2003).

Advanced Materials and Catalysis

In the realm of advanced materials and catalysis, 2-Methyl-6-(pyrrolidin-3-yl)pyridine derivatives facilitate the synthesis of multifunctional materials, including those exhibiting spin-crossover properties, and serve as catalysts in various chemical reactions. This highlights their utility in developing new materials and catalysts for industrial applications (Halcrow, 2014).

Mechanism of Action

Target of Action

It is known that similar compounds, such as nornicotine, act as agonists for neuronal nicotinic acetylcholine receptors (nachr), particularly the α6 and α7 subunit-containing neuronal nachrs .

Mode of Action

Based on the structure and activity of similar compounds, it can be inferred that it may interact with its targets (such as nachrs) and induce changes that lead to its biological effects .

Biochemical Pathways

Similar compounds are known to influence pathways related to neuronal signaling, particularly those involving nachrs .

Result of Action

Similar compounds are known to have significant effects on neuronal signaling, particularly through their interaction with nachrs .

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-3-ylpyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-3-2-4-10(12-8)9-5-6-11-7-9;;/h2-4,9,11H,5-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSBWWKTZQOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Morpholin-4-ylacetyl)amino]benzamide](/img/structure/B2720501.png)

![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)

![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2720505.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2720507.png)

![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2720509.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)

![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/no-structure.png)

![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}isonicotinamide](/img/structure/B2720521.png)